molecular formula C17H16ClN3O2S2 B2590105 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide CAS No. 922701-86-8

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide

Cat. No. B2590105
CAS RN: 922701-86-8
M. Wt: 393.9
InChI Key: SYFYIAZNUVETTC-UHFFFAOYSA-N
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Description

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide, also known as CMT-3, is a synthetic compound with potential anti-inflammatory and anti-cancer properties. It belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Corrosion Inhibition

One study investigated the adsorption behavior and inhibition mechanism of a similar thiadiazole derivative on mild steel in hydrochloric acid, highlighting its effectiveness as a corrosion inhibitor. This compound forms a stable adsorption layer on carbon steel, suggesting its potential utility in protecting metals from corrosion (Cong et al., 2015).

Anticancer Activity

Several studies have synthesized novel derivatives with structural similarities, evaluating their anticancer potency against various cancer cell lines. Compounds bearing methoxyphenyl moieties demonstrated high antitumor efficiency, especially against breast adenocarcinoma and lung carcinoma cell lines, indicating their potential as chemotherapeutic agents (Turan-Zitouni et al., 2018).

Enzyme Inhibition

Research into novel heterocyclic compounds derived from similar acetohydrazide frameworks has shown significant lipase and α-glucosidase inhibition activities. These findings suggest applications in treating diseases associated with these enzymes, such as diabetes and obesity (Bekircan et al., 2015).

Antimicrobial Efficacy

Compounds synthesized from acetohydrazide precursors have been tested for their antimicrobial activities, with some showing remarkable antibacterial and antifungal effects. These results highlight their potential as templates for developing new antimicrobial agents (Kaya et al., 2017).

properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-10-3-5-11(6-4-10)24-9-14(22)20-21-17-19-15-13(23-2)8-7-12(18)16(15)25-17/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFYIAZNUVETTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NNC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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